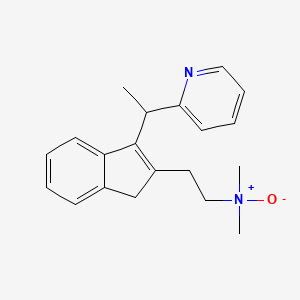

Dimethindene-N-oxide

Description

BenchChem offers high-quality Dimethindene-N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethindene-N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAREAMWWRKNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethindene-N-oxide

Abstract

Dimethindene, a first-generation H1 antagonist, is widely used for the symptomatic relief of allergic reactions.[1][2] Its metabolism in vivo leads to the formation of several derivatives, including Dimethindene-N-oxide, a key metabolite for pharmacological and toxicological studies. This technical guide provides a detailed, field-proven methodology for the chemical synthesis, purification, and comprehensive characterization of Dimethindene-N-oxide (CAS No: 188295-03-6).[3] We present a robust protocol for the N-oxidation of the tertiary amine in Dimethindene and outline a suite of analytical techniques essential for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals requiring a reliable source of this metabolite for analytical method development, validation, and quality control applications.[3][4]

Rationale and Synthetic Strategy

The core objective is the targeted oxidation of the tertiary dimethylamino group of Dimethindene without affecting the other functionalities, namely the indenyl and pyridinyl rings. The formation of an N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the physicochemical properties of the parent molecule, such as increasing its water solubility and reducing membrane permeability.[5]

Our synthetic approach is a direct oxidation of the Dimethindene free base. The tertiary amine in Dimethindene is nucleophilic and susceptible to oxidation by various electrophilic oxidizing agents.

Key Considerations for Reagent Selection:

-

Selectivity: The chosen oxidant must selectively target the tertiary amine over the aromatic rings or the aliphatic side chain.

-

Reaction Conditions: The reaction should proceed under mild conditions to prevent degradation of the starting material or product.

-

Work-up and Purification: The byproducts of the oxidation reaction should be easily separable from the desired N-oxide product.

Based on these criteria, meta-chloroperoxybenzoic acid (m-CPBA) is selected as the oxidant of choice. It is a highly effective and generally selective reagent for the N-oxidation of tertiary amines, operating under mild conditions. The primary byproduct, meta-chlorobenzoic acid (m-CBA), can be readily removed through a simple aqueous base wash during the work-up procedure.

Synthesis Protocol: N-Oxidation of Dimethindene

This section details the complete workflow for the synthesis of Dimethindene-N-oxide from Dimethindene free base.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Dimethindene (free base) | ≥98% | Commercial Source | Starting material. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercial Source | Oxidizing agent. Purity should be assayed. |

| Dichloromethane (DCM) | Anhydrous | Commercial Source | Reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercial Source | For aqueous wash. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source | For drying organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Commercial Source | Chromatographic eluent. |

| Methanol | HPLC Grade | Commercial Source | Chromatographic eluent. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Dimethindene-N-oxide.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethindene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve m-CPBA (1.2 eq, corrected for purity) in a minimal amount of DCM and add it dropwise to the cooled Dimethindene solution over 15-20 minutes.

-

Causality Note: A slight excess of m-CPBA ensures complete conversion of the starting material. Slow, cooled addition mitigates potential exothermic reactions and improves selectivity.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 90:10:1 Ethyl Acetate:Methanol:Triethylamine. The product, Dimethindene-N-oxide, is significantly more polar and will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes to neutralize the acidic m-CBA byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice more with saturated NaHCO₃ solution, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol), is effective. The triethylamine in the TLC system can be added to the column solvent system (0.5-1%) to prevent peak tailing.

-

Final Product: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield Dimethindene-N-oxide as a solid, which may be off-white.[6]

Characterization of Dimethindene-N-oxide

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow Diagram

Caption: Analytical workflow for structural and purity validation.

Spectroscopic and Chromatographic Analysis

3.2.1. Mass Spectrometry (MS) Mass spectrometry confirms the successful incorporation of an oxygen atom.

-

Expected Result: The molecular formula of Dimethindene-N-oxide is C₂₀H₂₄N₂O.[3] Using electrospray ionization in positive mode (ESI+), the expected protonated molecular ion [M+H]⁺ should be observed at m/z 309.4. This represents a 16 amu increase from the parent Dimethindene [M+H]⁺ at m/z 293.4.

3.2.2. NMR Spectroscopy (¹H and ¹³C) NMR provides definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom. The formation of the N-oxide bond causes characteristic downfield shifts for the adjacent nuclei.

-

¹H NMR: The most significant change is the downfield shift of the N-methyl protons (-N(CH₃)₂) and the adjacent methylene protons (-CH₂-N). These protons in the parent compound typically appear around 2.2-2.8 ppm. In the N-oxide, they are expected to shift downfield to >3.0 ppm due to the deshielding effect of the adjacent positively charged nitrogen atom.

-

¹³C NMR: Similarly, the N-methyl carbons and the methylene carbon alpha to the nitrogen will experience a downfield shift compared to their positions in the Dimethindene spectrum.

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of the newly formed N-O functional group.

-

Expected Result: A characteristic stretching vibration for the N-O bond in tertiary amine oxides should be observable in the range of 950-970 cm⁻¹.

3.2.4. High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of the final compound.

-

Methodology: A reversed-phase C18 column is suitable. A gradient elution using a mobile phase of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended.

-

Expected Result: Due to its increased polarity, Dimethindene-N-oxide will have a shorter retention time than Dimethindene under reversed-phase conditions. The purity is determined by the area percentage of the main product peak, with a target of ≥98%.

Summary of Characterization Data

| Technique | Parameter | Expected Result for Dimethindene-N-oxide |

| MS (ESI+) | [M+H]⁺ | m/z 309.4 |

| ¹H NMR | N-Methyl Protons | Significant downfield shift to >3.0 ppm |

| α-Methylene Protons | Downfield shift compared to parent compound | |

| IR | N-O Stretch | ~950-970 cm⁻¹ |

| HPLC | Purity | ≥98% Area |

| Retention Time | Shorter than Dimethindene on a C18 column | |

| Appearance | Physical State | Off-White Solid[6] |

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of Dimethindene-N-oxide. By employing a selective oxidation reaction with m-CPBA and following a rigorous purification procedure, high-purity material can be reliably obtained. The detailed analytical workflow, utilizing a combination of spectroscopic and chromatographic techniques, ensures unequivocal structural confirmation and purity assessment. This methodology equips researchers with the necessary tools to produce and validate Dimethindene-N-oxide as a critical reference standard for advanced pharmaceutical and metabolic research.

References

-

Gpatindia. (2020, August 3). DIMETHINDENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

-

Perna, F. M., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7594. [Link]

-

Perna, F. M., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. ResearchGate. [Link]

-

Perna, F. M., et al. (2022, November 5). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PubMed. [Link]

-

SynZeal. Dimethidene-N-Oxide. SynZeal. [Link]

-

Demchenko, I. N. Analytical Techniques for Characterization of Oxide-Based Materials. IntechOpen. [Link]

-

Brooks, R. T., & Sternglanz, P. D. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry - ACS Publications. [Link]

-

Wikipedia. Dimetindene. Wikipedia. [Link]

-

Vidya-mitra. (2018, February 7). Analysis and control methods of NOx. YouTube. [Link]

-

Feelisch, M., & Archer, S. (2013, February 4). Analytical Chemistry of Nitric Oxide. PMC - PubMed Central. [Link]

-

Siretanu, I., et al. (2021). Metal Oxide Nanoparticles: Review of Synthesis, Characterization and Biological Effects. Nanomaterials, 11(10), 2543. [Link]

-

Pharmaffiliates. Dimethidene-N-oxide | CAS No: 188295-03-6. Pharmaffiliates. [Link]

-

PubChem. (+-)-Dimethindene. PubChem. [Link]

-

Al-Mestarihi, A. H., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(8), 4337-4380. [Link]

Sources

- 1. Dimetindene - Wikipedia [en.wikipedia.org]

- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethidene-N-Oxide | 188295-03-6 | SynZeal [synzeal.com]

- 4. Dimethindene-N-Oxide | CAS No: 188295-03-6 [aquigenbio.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Dimetindene N-Oxide Maleate (N,N-Dimethyl N-Oxide) [cymitquimica.com]

An In-Depth Technical Guide to the Chemical Properties and Structure of Dimethindene-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene-N-oxide is a primary metabolite and a significant impurity of the first-generation antihistamine, Dimethindene. A thorough understanding of its chemical properties and structure is paramount for impurity profiling, stability studies, and ensuring the quality and safety of Dimethindene-based pharmaceutical products. This technical guide provides a comprehensive overview of Dimethindene-N-oxide, including its structural elucidation, physicochemical properties, synthesis, and analytical characterization. Drawing upon established principles of organic chemistry and spectroscopic analysis, this document serves as an essential resource for researchers and professionals in the field of drug development and quality control.

Introduction: The Significance of Dimethindene-N-oxide

Dimethindene is a selective H1-antagonist widely used for the symptomatic relief of allergic reactions.[1] As with many pharmaceutical compounds, its metabolism in biological systems and its potential degradation over time are of critical importance. Dimethindene-N-oxide emerges as a key species in both these pathways. It is formed in the body as a metabolic byproduct and can also arise as a degradation product during the manufacturing and storage of Dimethindene.[1] Regulatory bodies necessitate the identification and characterization of such impurities to ensure the safety and efficacy of the final drug product. This guide provides the foundational chemical knowledge required for these critical activities.

Chemical Structure and Stereochemistry

Dimethindene-N-oxide is structurally derived from its parent compound, Dimethindene, through the oxidation of the tertiary amine group of the dimethylaminoethyl side chain.

IUPAC Name: N,N-Dimethyl-2-[3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl]ethan-1-amine oxide[2] Molecular Formula: C₂₀H₂₄N₂O[3] Molecular Weight: 308.42 g/mol [3] CAS Number: 188295-03-6[3]

The structure comprises a central indene ring system, substituted with a pyridin-2-ylethyl group at position 3 and an N,N-dimethylethanamine-N-oxide group at position 2.

Figure 1: 2D Structure of Dimethindene-N-oxide.

Dimethindene possesses a chiral center at the carbon atom connecting the indene and pyridine rings. Consequently, Dimethindene-N-oxide also exists as a pair of enantiomers. The stereochemistry of the parent drug is known to influence its pharmacological activity, and it is crucial to consider that the N-oxidation may proceed at different rates for each enantiomer, potentially leading to a different enantiomeric ratio in the metabolite profile compared to the administered drug.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O | [3] |

| Molecular Weight | 308.42 g/mol | [3] |

| Appearance | Predicted: Solid | [3] |

| pKa (predicted) | 5.23 ± 0.19 | [3] |

| Solubility | Predicted: Slightly soluble in DMSO and Methanol | [3] |

| Stability | Light and temperature sensitive | [3] |

The N-oxide functional group introduces a significant dipole moment, which is expected to increase the polarity and water solubility of the molecule compared to the parent Dimethindene. The basicity of the molecule is primarily attributed to the pyridine nitrogen, with the N-oxide oxygen potentially participating in hydrogen bonding.

Synthesis and Purification

The synthesis of Dimethindene-N-oxide involves the direct oxidation of the tertiary amine group in Dimethindene. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Experimental Protocol: Synthesis of Dimethindene-N-oxide

Causality: The choice of m-CPBA as the oxidizing agent is based on its high efficiency and selectivity for the oxidation of tertiary amines to their corresponding N-oxides under mild conditions.[4] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) to prevent side reactions. The stoichiometry is controlled to favor the formation of the mono-N-oxide.

Step-by-Step Methodology:

-

Dissolution: Dissolve Dimethindene (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

-

Oxidant Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled Dimethindene solution over a period of 30-60 minutes with continuous stirring. The slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Dimethindene-N-oxide.

Figure 2: Workflow for the synthesis of Dimethindene-N-oxide.

Purification

Due to the polar nature of the N-oxide functional group, Dimethindene-N-oxide is significantly more polar than its parent amine. This property is exploited for its purification.

Protocol: Purification by Column Chromatography

Causality: Silica gel column chromatography is a standard and effective method for purifying compounds with different polarities. The choice of a polar solvent system is necessary to elute the highly polar N-oxide from the silica gel.

Step-by-Step Methodology:

-

Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system, such as a gradient of methanol in dichloromethane.

-

Loading: Dissolve the crude Dimethindene-N-oxide in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., 0% to 10% methanol).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to yield purified Dimethindene-N-oxide. It is advisable to use neutral or slightly acidic solvent systems for chromatography, as basic conditions can cause the silica to dissolve.[6]

Analytical Characterization: A Spectroscopic Approach

Due to the lack of publicly available experimental spectra for Dimethindene-N-oxide, this section will provide predicted spectral data and interpretations based on the known spectroscopic behavior of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The introduction of the N-oxide group is expected to cause a downfield shift of the protons on the carbons adjacent to the nitrogen atom due to the deshielding effect of the positively charged nitrogen.

-

N-Methyl Protons: The two methyl groups on the nitrogen will likely appear as a singlet, shifted downfield compared to the corresponding signal in Dimethindene.

-

Ethyl Chain Protons: The methylene protons of the ethyl chain will also experience a downfield shift, with the protons alpha to the nitrogen being the most affected.

-

Aromatic Protons: The protons on the indene and pyridine rings are expected to show complex splitting patterns, with minor shifts compared to the parent compound.

Predicted ¹³C NMR Spectrum:

Similar to the proton NMR, the carbon atoms directly bonded to the N-oxide nitrogen will be significantly deshielded and appear at a lower field.

-

N-Methyl Carbons: The carbons of the N-methyl groups will be shifted downfield.

-

Ethyl Chain Carbons: The carbons of the ethyl chain, particularly the one alpha to the nitrogen, will show a notable downfield shift.

-

Indene and Pyridine Carbons: The signals for the carbons of the aromatic rings will be largely unaffected, with only minor shifts.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an amine N-oxide is the N-O stretching vibration.

-

N-O Stretch: A strong absorption band is expected in the region of 950-970 cm⁻¹ for aliphatic tertiary amine N-oxides. For aromatic N-oxides, this band typically appears at higher wavenumbers (around 1200-1300 cm⁻¹) due to resonance effects.[7] Given the aliphatic nature of the N-oxide in Dimethindene-N-oxide, the N-O stretch is anticipated in the lower end of this range.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic rings.[8]

Mass Spectrometry (MS)

The mass spectrum of Dimethindene-N-oxide will provide its molecular weight and valuable structural information through its fragmentation pattern.

-

Molecular Ion Peak: The protonated molecule [M+H]⁺ would be observed at m/z 309.19.

-

Characteristic Fragmentation: A common fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H - 16]⁺) or a hydroxyl radical ([M+H - 17]⁺).[9] Another typical fragmentation involves the loss of the entire N-oxide containing side chain. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation route for amines and their derivatives.

Figure 3: Predicted major fragmentation pathways for Dimethindene-N-oxide in Mass Spectrometry.

Stability and Degradation

Dimethindene-N-oxide, as an impurity and metabolite, is subject to further degradation. Understanding its stability profile is crucial for developing stability-indicating analytical methods for Dimethindene. Forced degradation studies are employed to intentionally degrade the molecule under various stress conditions.[10]

Protocol: Forced Degradation Study

Causality: This protocol is designed to investigate the degradation pathways of Dimethindene-N-oxide under conditions that mimic potential storage and physiological environments, as mandated by regulatory guidelines such as ICH Q1A(R2).[10] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed in sufficient quantities for detection and characterization without overwhelming the sample with secondary degradation products.[10]

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of Dimethindene-N-oxide in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) for the identification of degradation products.

Figure 4: Experimental workflow for forced degradation studies of Dimethindene-N-oxide.

Conclusion

This technical guide has provided a detailed examination of the chemical properties and structure of Dimethindene-N-oxide. While a lack of direct experimental data necessitates reliance on predictive models and analogies to similar structures, the information presented herein offers a robust framework for its synthesis, purification, and analytical characterization. For professionals in drug development and quality control, this guide serves as a critical resource for impurity profiling and the development of stability-indicating methods for Dimethindene, ultimately contributing to the safety and quality of this important antihistamine. Further experimental investigation is warranted to validate the predicted properties and spectral data presented in this guide.

References

-

Veeprho. (n.d.). Dimetindene Impurities and Related Compound. Retrieved from [Link]

- Havlíková, L., et al. (2013). Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities.

-

Royal Society of Chemistry. (n.d.). Calculated, scaled and measured infrared (IR) and Raman (Ra) frequencies. Retrieved from [Link]

-

ResearchGate. (2013). Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Prathap, S., & Pillai, C. N. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Google Patents. (1993). WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides.

-

ResearchGate. (n.d.). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Retrieved from [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.

-

ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. Retrieved from [Link]

-

ACS Publications. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0073354). Retrieved from [Link]

-

Georg Thieme Verlag. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved preparation of tertiary amine N-oxides. Retrieved from [Link]

-

ResearchGate. (2017). How can i purify N-oxides on column chromatography?. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Veeprho. (n.d.). Dimetindene N-Oxide. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0073354). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0061141). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0067404). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

ResearchGate. (2007). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]

-

ResearchGate. (2024). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Studies in heterocyclic N-oxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fragmentation Considerations Using Amidoamine Oxide Homologs. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0214467). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reduction of Amine N-Oxides by Diboron Reagents. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACS Publications. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

-

ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the predicted IR spectra of the methanediol conformers at the scaled QCISD / aug-cc-pVTZ level. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). infrared spectra of diphenhydramine hydrochloride (a) and its N-oxide degradation product Diphenylmethoxy -N,Ndimethylethanamine N-oxide (b). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

In Vitro Metabolism of Dimethindene to Dimethindene-N-oxide: A Technical Guide

This guide provides an in-depth technical exploration of the in vitro metabolism of dimethindene, with a specific focus on its conversion to dimethindene-N-oxide. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Metabolic Fate of Dimethindene

Dimethindene is a selective histamine H1 antagonist used for the symptomatic relief of allergic conditions.[1][2] Like many xenobiotics, dimethindene undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion. Understanding these metabolic pathways is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy.

One of the key metabolic routes for dimethindene is N-oxidation, a process that converts the tertiary amine group in the dimethindene molecule into a more polar N-oxide metabolite. This transformation is a common metabolic pathway for compounds containing tertiary amine functionalities and is primarily catalyzed by two major enzyme superfamilies located in the endoplasmic reticulum of hepatocytes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs). While several metabolites of dimethindene have been identified, including N-demethyldimethindene and hydroxylated derivatives, the formation of dimethindene-N-oxide is a significant transformation to consider in its overall metabolic profile.[3]

This guide will dissect the in vitro methodologies used to study this specific metabolic conversion, providing the scientific rationale behind experimental design and offering detailed protocols for execution and analysis.

Enzymology of N-Oxidation: The Key Players

The biotransformation of dimethindene to its N-oxide metabolite is an oxidative process. In the context of in vitro drug metabolism studies, the primary enzyme systems responsible for such reactions are housed within liver subcellular fractions, most notably microsomes.[4][5][6]

2.1 Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is a major contributor to the metabolism of a vast array of drugs.[6] While specific CYP isoforms responsible for dimethindene N-oxidation have not been definitively elucidated in publicly available literature, isoforms such as CYP3A4 and CYP2D6 are common catalysts for the metabolism of many antihistamines. The catalytic cycle of CYPs involves the activation of molecular oxygen and the transfer of one oxygen atom to the substrate.

2.2 Flavin-containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. The formation of N-oxides from tertiary amines is a hallmark reaction of FMOs.

Distinguishing between CYP and FMO-mediated metabolism is a critical aspect of in vitro studies. This can be achieved through the use of selective inhibitors or by altering incubation conditions, as FMOs are generally more heat-labile than CYPs.

Experimental Design: A Self-Validating Approach

A robust in vitro metabolism study is designed to be a self-validating system. This means that the experimental setup should include appropriate controls to ensure that the observed formation of dimethindene-N-oxide is indeed a result of enzymatic activity and to pinpoint the enzyme families involved.

3.1 Selection of In Vitro System:

Human liver microsomes (HLMs) are the most widely used in vitro system for studying Phase I metabolic reactions, including N-oxidation.[4][5][6] HLMs are vesicles of the endoplasmic reticulum and contain a rich complement of CYP and FMO enzymes.[4][5] Using pooled HLMs from multiple donors can help to average out inter-individual variability in enzyme expression and activity.[4][5]

3.2 Cofactor Requirements:

Both CYP and FMO enzymes require NADPH as a reducing equivalent for their catalytic activity.[4][5] Therefore, an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is essential for sustained enzymatic activity throughout the incubation period.

3.3 Incubation Conditions:

The incubation conditions must be carefully optimized to ensure linear metabolite formation over time. This includes optimizing protein concentration, substrate concentration, and incubation time.

| Parameter | Recommended Range | Rationale |

| Microsomal Protein | 0.1 - 1.0 mg/mL | To ensure sufficient enzyme concentration without excessive non-specific binding. |

| Dimethindene Conc. | 1 - 50 µM | Should ideally be around the Km value if known, or a range to assess concentration-dependent metabolism. |

| Incubation Time | 0 - 60 minutes | Time points should be taken to ensure the reaction is in the linear range. |

| Temperature | 37°C | To mimic physiological conditions. |

| pH | 7.4 | To maintain optimal enzyme activity. |

Detailed Experimental Protocol: Dimethindene N-Oxidation in Human Liver Microsomes

This protocol provides a step-by-step methodology for assessing the in vitro formation of dimethindene-N-oxide.

4.1 Materials and Reagents:

-

Dimethindene

-

Dimethindene-N-oxide (analytical standard)

-

Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Internal Standard (e.g., a structurally similar compound not present in the incubation)

4.2 Incubation Procedure:

-

Thaw Microsomes: Thaw the human liver microsomes on ice.

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the following incubation mixtures on ice:

-

Test Incubations: Phosphate buffer, dimethindene (at desired concentrations), and human liver microsomes.

-

Negative Control (No NADPH): Phosphate buffer, dimethindene, and human liver microsomes (to confirm NADPH-dependency).

-

Negative Control (Heat-Inactivated): Phosphate buffer, dimethindene, and heat-inactivated microsomes (incubated at 50°C for 15 minutes prior to use) with NADPH regenerating system (to confirm enzymatic activity).

-

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system to all tubes except the "No NADPH" control.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples vigorously and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Collection: Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

4.3 Analytical Methodology: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[7][8][9][10]

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate dimethindene and dimethindene-N-oxide from other matrix components. A gradient elution with mobile phases consisting of water and acetonitrile or methanol with a small amount of formic acid is commonly employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[9] Specific precursor-to-product ion transitions for both dimethindene and dimethindene-N-oxide need to be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dimethindene | To be determined experimentally | To be determined experimentally |

| Dimethindene-N-oxide | To be determined experimentally | To be determined experimentally |

| Internal Standard | To be determined experimentally | To be determined experimentally |

4.4 Data Analysis:

The concentration of dimethindene-N-oxide at each time point is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with the analytical standard of dimethindene-N-oxide. The rate of formation is then calculated from the linear portion of the concentration-time curve.

Visualization of the Process

5.1 Metabolic Pathway of Dimethindene to Dimethindene-N-oxide

Caption: Enzymatic conversion of dimethindene to dimethindene-N-oxide.

5.2 Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for dimethindene in vitro metabolism analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to studying the in vitro metabolism of dimethindene to dimethindene-N-oxide. By employing a self-validating experimental design and state-of-the-art analytical techniques, researchers can obtain high-quality, reliable data to characterize this important metabolic pathway.

Future work in this area could involve the use of recombinant human CYP and FMO enzymes to precisely identify the specific isoforms responsible for dimethindene N-oxidation. Furthermore, conducting kinetic studies to determine the Michaelis-Menten parameters (Km and Vmax) would provide a more quantitative understanding of the enzyme-substrate interaction. These data are invaluable for building predictive models of in vivo metabolism and for assessing the potential for drug-drug interactions.

References

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.

- Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects. PubMed.

- Human and Animal Liver Microsome Thawing and Incub

- Small molecule analysis using MS. Bioanalysis Zone.

- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.

- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.

- Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed. Asian Journal of Pharmaceutical Sciences.

- Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

- Protocol for the Human Liver Microsome Stability Assay.

- HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. Semantic Scholar.

- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.

- HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples. International Journal of Pharma Sciences and Research.

- Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities.

- Drug Metabolism Studies Using Liver Microsomes. Milecell Bio.

- Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

- Metabolism of dimetindene in r

-

Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][7][8] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia.

- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.

- Dioxygen Activation by Nonheme Diiron Enzymes: Diverse Dioxygen Adducts, High-Valent Intermediates, and Rel

- NEW OXIDATIVE ENZYMES FOR INDUSTRIAL APPLIC

- Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. PubMed.

- The influence of dimetindene maleate (Fenistil) on the pharmacokinetic profile of betamethasone. PubMed.

- Human Indoleamine 2,3-Dioxygenase Is a Catalyst of Physiological Heme Peroxidase Reactions. PubMed Central.

- Selective methylene oxidation in α,β-unsaturated carbonyl natural products.

Sources

- 1. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oyc.co.jp [oyc.co.jp]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. chromatographyonline.com [chromatographyonline.com]

The Pharmacological Profile of Dimethindene-N-oxide: A Technical Guide for Researchers

Abstract

Dimethindene-N-oxide is recognized as a metabolite of the first-generation H1-antihistamine, Dimethindene. A comprehensive understanding of its pharmacological profile is intrinsically linked to the metabolic fate of the parent compound. This technical guide provides an in-depth analysis of the known pharmacological characteristics of Dimethindene and contextualizes the formation and potential significance of its N-oxide metabolite. While direct pharmacological data on Dimethindene-N-oxide is sparse, this document serves as a foundational resource for researchers by detailing the properties of the parent drug, its metabolic pathways, and the analytical methodologies required for its study. This guide is intended to equip researchers, scientists, and drug development professionals with the current state of knowledge and to highlight areas for future investigation into the activity of Dimethindene metabolites.

Introduction to Dimethindene and the Significance of its Metabolism

Dimethindene, available as Dimethindene maleate, is a first-generation H1-antihistamine with potent antagonist activity at the histamine H1 receptor.[1][2][3] It is clinically utilized for the symptomatic relief of various allergic conditions, including urticaria, allergic rhinitis, and pruritus from insect bites.[1][2] As a first-generation antihistamine, it possesses sedative and mild anticholinergic properties.[2] The biotransformation of Dimethindene is a critical aspect of its overall pharmacological profile, leading to the formation of several metabolites, including Dimethindene-N-oxide. Understanding the metabolic pathways of Dimethindene is crucial for a complete toxicological and pharmacological assessment. Dimethindene-N-oxide has been identified as a metabolite, particularly in preclinical species such as rats, making its characterization important for the interpretation of non-clinical safety and efficacy studies.[4]

Pharmacological Profile of the Parent Compound: Dimethindene

A thorough understanding of Dimethindene's pharmacology is essential before delving into its metabolites.

Mechanism of Action

Dimethindene primarily exerts its effects as a selective and potent antagonist of the histamine H1 receptor.[1] By competitively binding to this receptor, it blocks the action of endogenous histamine, thereby mitigating the symptoms of allergic reactions such as vasodilation, increased vascular permeability, and stimulation of sensory nerves.[5] This antagonism leads to a reduction in itching, redness, and swelling.[5] The (R)-(-)-enantiomer of Dimethindene is the eutomer responsible for its histamine H1 receptor binding activity.[6]

Beyond its primary antihistaminic action, Dimethindene also exhibits anticholinergic properties due to its antagonism of muscarinic receptors.[2] Specifically, the (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic receptor subtype.[4] This anticholinergic activity can contribute to side effects such as dry mouth and may have implications for its use in certain patient populations.[6]

The anti-inflammatory effects of H1-antihistamines like Dimethindene are also thought to involve the modulation of intracellular signaling pathways. By blocking the H1 receptor, Dimethindene can interfere with the activation of the NF-κB immune response transcription factor, which in turn can decrease the expression of pro-inflammatory cytokines and cell adhesion molecules.

Figure 1: Simplified signaling pathway of Dimethindene's H1-receptor antagonism.

Pharmacodynamics

The pharmacodynamic effects of Dimethindene have been well-characterized in human studies. Following oral or intravenous administration, Dimethindene demonstrates a strong inhibition of histamine-induced flare and wheal formation.[7][8] The onset of action is rapid, with maximal effects observed within a few hours of administration.[7][8] The duration of its inhibitory effect on histamine-induced skin reactions is prolonged, with a mean residence time of the effect being approximately 13 hours, which is longer than the mean residence time of the drug in the blood, suggesting a non-linear relationship between blood concentration and effect.[7][8]

As a first-generation antihistamine, Dimethindene can cross the blood-brain barrier, leading to central nervous system effects such as drowsiness and sedation, which are common side effects.[6]

Pharmacokinetics

The pharmacokinetic profile of Dimethindene has been investigated in healthy volunteers following both intravenous and oral administration.

| Parameter | Value | Reference |

| Bioavailability (F) | ~20-30% | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [5] |

| Elimination Half-life (t1/2) | ~6 hours | [2] |

| Volume of Distribution (Vd) | High | [2] |

| Metabolism | Hepatic | [5] |

| Excretion | Renal | [5] |

Note: Pharmacokinetic parameters can vary between individuals and study conditions.

Metabolism of Dimethindene and the Emergence of Dimethindene-N-oxide

The biotransformation of Dimethindene occurs primarily in the liver and involves several phase I metabolic reactions.[5] The main metabolic pathways are hydroxylation and N-demethylation.[9] In humans, the major metabolite is conjugated 6-hydroxydimethindene.[4]

Dimethindene-N-oxide is formed through the N-oxidation of the tertiary amine group of Dimethindene. While this is a common metabolic pathway for many xenobiotics containing tertiary amines, in the case of Dimethindene, it appears to be a species-dependent phenomenon. Studies have shown that Dimethindene-N-oxide is a main metabolite in rat urine, accounting for approximately 4 to 8% of the administered dose.[4] However, its significance as a metabolite in humans has not been as clearly established.

Figure 2: Metabolic pathways of Dimethindene.

Summary of Known Dimethindene Metabolites

| Metabolite | Metabolic Pathway | Significance in Humans | Significance in Rats | Reference |

| 6-hydroxydimethindene | Hydroxylation | Major metabolite (excreted as conjugate) | Present | [4][10] |

| 6-hydroxy-N-demethyldimethindene | Hydroxylation & N-Demethylation | Present | Present | [4][6] |

| N-demethyldimethindene | N-Demethylation | Present | Present | [4] |

| Dimethindene-N-oxide | N-Oxidation | Not established as major | Main metabolite in urine | [4][9] |

The Enigmatic Pharmacological Profile of Dimethindene-N-oxide

To date, there is a significant lack of publicly available scientific literature detailing the pharmacological profile of Dimethindene-N-oxide. No studies have been identified that specifically investigate its receptor binding affinity, in vitro functional activity, or in vivo pharmacological effects.

The N-oxide functionality can significantly alter the physicochemical and pharmacological properties of a molecule. Generally, N-oxidation increases polarity, which can impact a compound's ability to cross cell membranes, including the blood-brain barrier. This could potentially reduce any central nervous system effects compared to the parent compound. The pharmacological activity of N-oxide metabolites can vary; they may be inactive, retain the activity of the parent drug, or possess a different pharmacological profile altogether.

Given the absence of direct data, the pharmacological activity of Dimethindene-N-oxide remains speculative. It is plausible that the N-oxidation of Dimethindene could lead to a metabolite with reduced or no affinity for the H1 and muscarinic receptors. However, without empirical evidence, this remains an open question for researchers.

Analytical Methodologies for the Study of Dimethindene and its Metabolites

The investigation of Dimethindene's metabolism, including the formation of Dimethindene-N-oxide, relies on robust analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods employed for the separation, identification, and quantification of Dimethindene and its metabolites in biological matrices such as urine and plasma.[4][9][10]

Exemplary Experimental Protocol: HPLC-based Quantification of Dimethindene and its Metabolites in Urine

This protocol is a generalized representation based on methodologies described in the literature.[9]

-

Sample Preparation:

-

Collect urine samples and store them at -20°C until analysis.

-

Thaw samples and centrifuge to remove any particulate matter.

-

For the analysis of conjugated metabolites, an enzymatic deconjugation step using β-glucuronidase/arylsulfatase is required prior to extraction.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or mass spectrometric detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a suitable wavelength or, for higher sensitivity and specificity, mass spectrometry (LC-MS/MS).

-

-

Quantification:

-

Prepare a calibration curve using standards of Dimethindene and its available metabolites, including Dimethindene-N-oxide.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Preclinical and Clinical Significance: The Role of a Metabolite

The identification of Dimethindene-N-oxide as a significant metabolite in rats has important implications for the interpretation of preclinical toxicology and pharmacology studies conducted in this species.[4] When a metabolite is found in preclinical species at levels significantly higher than in humans, regulatory guidelines may require further characterization of that metabolite's pharmacology and toxicology to ensure the preclinical studies are relevant to human safety assessment.

In the clinical context, the contribution of metabolites to the overall therapeutic effect and side-effect profile of a drug is always a consideration. While the role of Dimethindene-N-oxide in humans is not well-defined, a comprehensive understanding of the metabolic profile of Dimethindene is essential for a complete risk-benefit assessment.

Future Research Directions: Unraveling the Activity of Dimethindene-N-oxide

The current body of scientific literature presents a clear knowledge gap regarding the pharmacological profile of Dimethindene-N-oxide. To address this, future research should focus on:

-

Chemical Synthesis and Purification: The synthesis of a pure analytical standard of Dimethindene-N-oxide is a prerequisite for any pharmacological investigation.

-

In Vitro Pharmacology:

-

Receptor Binding Assays: Determine the binding affinity of Dimethindene-N-oxide for histamine H1 receptors and various muscarinic receptor subtypes.

-

Functional Assays: Evaluate the functional activity of Dimethindene-N-oxide at these receptors (i.e., as an agonist, antagonist, or inverse agonist).

-

-

Pharmacokinetic Studies: Investigate the formation and disposition of Dimethindene-N-oxide in humans to ascertain its relevance as a human metabolite.

-

In Vivo Pharmacology: If in vitro studies indicate significant activity, in vivo studies in animal models could be conducted to assess its antihistaminic, anticholinergic, and sedative effects.

Conclusion

Dimethindene-N-oxide is a recognized, yet poorly characterized, metabolite of the first-generation antihistamine Dimethindene. Its prominence as a major metabolite in rats underscores its importance in the preclinical evaluation of the parent drug. In contrast, its pharmacological profile and significance in humans remain largely unexplored. This technical guide has synthesized the available information on the parent compound, Dimethindene, to provide a comprehensive framework for understanding the context in which Dimethindene-N-oxide is formed. The clear absence of direct pharmacological data on this metabolite highlights a significant opportunity for future research to elucidate its potential contribution to the overall activity and safety profile of Dimethindene. Such investigations are crucial for a more complete understanding of the biotransformation and disposition of this widely used antihistamine.

References

-

Gundert-Remy, U., et al. (1997). Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. PubMed. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Dimethindene (HMDB0015691). HMDB. Available at: [Link]

-

Hofmann, U., et al. (1997). Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dimetindene Maleate?. Patsnap. Available at: [Link]

-

Dayer, P., et al. (1990). Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man. PubMed. Available at: [Link]

-

PubChem. (+-)-Dimethindene. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (2023). Dimetindene. Wikipedia. Available at: [Link]

-

Rehn, D., et al. (1990). Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers. PubMed. Available at: [Link]

-

MIMS. Dimethindene. MIMS Indonesia. Available at: [Link]

-

Horak, F., et al. (2001). Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis. PubMed. Available at: [Link]

-

Rehn, D., et al. (1992). Effect-kinetic Characterization of Dimethindene Maleate Following Oral Administration (Fenistil, Tropfen). PubMed. Available at: [Link]

-

PubChem. Dimetindene H1-Antihistamine Action. National Center for Biotechnology Information. Available at: [Link]

-

Rehn, D., et al. (1990). Time course of the effect of intravenous dimetindene maleate. PubMed. Available at: [Link]

-

Rehn, D., et al. (1992). Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen). PubMed. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Dimetindene - Wikipedia [en.wikipedia.org]

- 3. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dimethidene-N-Oxide | 188295-03-6 | SynZeal [synzeal.com]

An In-Depth Technical Guide to the Mechanism of Action of Dimethindene and its N-oxide Metabolite

This guide provides a comprehensive technical exploration of the mechanism of action of Dimethindene, a first-generation H1 receptor antagonist. It further delves into the metabolic pathways of Dimethindene, with a specific focus on its N-oxide derivative, presenting the current understanding and proposing a framework for future research to elucidate its precise pharmacological role. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and drug metabolism.

Introduction: The Dual Identity of Dimethindene and its Metabolite

Dimethindene is a well-established antihistamine and anticholinergic agent, utilized for its antipruritic and anti-allergic properties.[1][2][3] As a first-generation selective H1 antagonist, its primary mechanism involves blocking the action of histamine on H1 receptors.[3][4] Like many xenobiotics, Dimethindene undergoes extensive metabolism in the liver, leading to the formation of several derivatives, including hydroxylated, N-demethylated, and N-oxidized species.[1][5][6]

While the pharmacology of the parent compound, Dimethindene, is well-characterized, the specific mechanism of action of its metabolite, Dimethindene-N-oxide, remains largely unexplored in publicly available literature. The formation of an N-oxide metabolite is a common pathway in drug metabolism, often leading to a more water-soluble compound primed for excretion. However, N-oxides can also be pharmacologically active, or even serve as prodrugs that are reduced back to the parent amine in vivo. This guide will first detail the established mechanism of the parent drug, Dimethindene, and then explore the hypothesized roles of Dimethindene-N-oxide, outlining the necessary experimental strategies to define its contribution to the overall therapeutic effect.

Part 1: The Core Mechanism of Action of Dimethindene

Dimethindene's therapeutic effects are primarily rooted in its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[7][8]

Primary Target: The Histamine H1 Receptor

Dimethindene functions as a selective H1 receptor antagonist, or more accurately, an inverse agonist.[4][9] It does not merely block histamine from binding but actively binds to the H1 receptor, stabilizing it in an inactive conformation.[10] This action prevents the downstream signaling cascade typically initiated by histamine release from mast cells and basophils during an allergic reaction.[1][9] By competitively inhibiting histamine binding, Dimethindene effectively mitigates symptoms such as itching (pruritus), vasodilation (redness), and increased vascular permeability (swelling).[1][10]

The interaction is stereoselective. Dimethindene is a racemic mixture, and studies have shown that the (R)-(-)-enantiomer is the eutomer primarily responsible for the potent H1 receptor binding activity.[4][11] In contrast, the (S)-(+)-enantiomer displays a higher affinity for muscarinic receptors.[4]

Downstream Signaling Pathway Inhibition

Histamine binding to the H1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade culminates in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the production of pro-inflammatory cytokines and adhesion molecules.[8][12]

Dimethindene, by preventing the initial activation of the H1 receptor, effectively halts this entire inflammatory cascade. This blockade of cytokine production (e.g., GM-CSF, IL-6, IL-8) is a key component of its anti-inflammatory benefits beyond simple histamine antagonism.[12][13]

Secondary Pharmacological Actions

In addition to its primary antihistaminic effect, Dimethindene exhibits other activities:

-

Anticholinergic Properties: It possesses mild anticholinergic effects, primarily through antagonism of muscarinic M2 receptors.[1][3] This can contribute to a reduction in secretions, which is beneficial in managing symptoms like rhinorrhea associated with allergic rhinitis.[7]

-

Central Nervous System Effects: As a first-generation antihistamine, Dimethindene can cross the blood-brain barrier, though to a lesser extent than many others in its class.[3] This can lead to side effects such as drowsiness or sedation, which occurs via antagonism of H1 receptors in the central nervous system.[1][14]

Part 2: The Metabolic Fate and the Question of Dimethindene-N-oxide

Dimethindene is metabolized primarily in the liver, with several metabolites having been identified in urine, including N-demethyldimetindene, 6-hydroxydimetindene, and Dimethindene-N-oxide.[5][6] The central question for drug development professionals is the pharmacological contribution, if any, of these metabolites.

Hypothesized Roles of Dimethindene-N-oxide

Given the lack of direct studies, we can propose three scientifically plausible hypotheses for the mechanism of action of Dimethindene-N-oxide, based on established principles of pharmacology and drug metabolism.

-

Hypothesis A: Inactive Metabolite for Excretion: The most straightforward hypothesis is that N-oxidation serves to increase the polarity and water solubility of the Dimethindene molecule. This modification facilitates renal clearance and represents a terminal step in the drug's detoxification and elimination pathway. In this scenario, Dimethindene-N-oxide would be considered pharmacologically inert.

-

Hypothesis B: Active H1 Receptor Antagonist: It is possible that the N-oxide metabolite retains a sufficient three-dimensional structure to bind to the H1 receptor with some affinity. While N-oxidation alters the charge and size of the amine group, which is often crucial for receptor interaction, residual activity cannot be discounted without empirical testing. Its potency would likely be lower than the parent compound, but it could still contribute to the overall antihistaminic effect.

-

Hypothesis C: Reducible Prodrug: Some N-oxide metabolites are known to undergo in vivo reduction back to their corresponding tertiary amines.[15] If Dimethindene-N-oxide is a substrate for endogenous reducing enzymes (e.g., cytochrome P450 reductases), it could function as a prodrug. This metabolic cycling would create a reservoir of the metabolite that slowly converts back to the active parent drug, potentially prolonging the duration of action.

Part 3: A Framework for Experimental Validation

To distinguish between these hypotheses, a structured experimental approach is required. The following protocols provide a self-validating system to definitively characterize the mechanism of action of Dimethindene-N-oxide.

Protocol 1: Receptor Binding Affinity Determination

Objective: To quantify the binding affinity (Ki) of Dimethindene-N-oxide for the histamine H1 receptor and compare it to the parent compound.

Methodology: Competitive Radioligand Binding Assay.

-

Preparation:

-

Synthesize and purify Dimethindene-N-oxide standard.

-

Prepare cell membrane homogenates from a cell line stably expressing the human H1 receptor (e.g., HEK293-H1R or CHO-H1R).

-

Select a suitable radioligand with high affinity for the H1 receptor, such as [³H]-pyrilamine.

-

-

Assay Execution:

-

Incubate the membrane homogenates with a fixed concentration of [³H]-pyrilamine.

-

In parallel, add increasing concentrations of either unlabeled Dimethindene (positive control) or Dimethindene-N-oxide (test compound).

-

Allow the reaction to reach equilibrium.

-

-

Data Acquisition:

-

Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Data Presentation: The results should be summarized in a clear, comparative table.

| Compound | H1 Receptor Binding Affinity (Ki, nM) |

| Dimethindene | Expected: Low single-digit nM |

| Dimethindene-N-oxide | To be determined |

| Pyrilamine (Control) | Reference value |

Table 1: Comparative H1 Receptor Binding Affinities.

Protocol 2: In Vitro Functional Antagonism Assay

Objective: To determine if Dimethindene-N-oxide can functionally antagonize histamine-induced H1 receptor activation.

Methodology: Calcium Flux Assay.

Expected Outcome: This assay will reveal whether Dimethindene-N-oxide acts as an antagonist at the H1 receptor. A rightward shift in the histamine dose-response curve in the presence of the N-oxide would confirm competitive antagonism, from which a pA2 value can be calculated to quantify its potency.

Protocol 3: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Objective: To assess the in vivo activity of Dimethindene-N-oxide and test for its potential reduction back to the parent compound.

Methodology: Histamine-Induced Wheal and Flare Model in Rats or Guinea Pigs.[16][17]

-

Animal Groups:

-

Group 1: Vehicle control (saline), administered orally (p.o.).

-

Group 2: Dimethindene (positive control), p.o.

-

Group 3: Dimethindene-N-oxide, p.o.

-

-

Procedure:

-

Administer the respective compounds to the animals.

-

At various time points post-administration (e.g., 1, 2, 4, 8 hours), collect blood samples for pharmacokinetic analysis.

-

At the same time points, induce a wheal and flare response by intradermal injection of histamine on the shaved backs of the animals.[18]

-

Measure the area of the resulting wheal and flare.

-

-

Analysis:

-

Pharmacodynamics (PD): Compare the inhibition of the wheal and flare response in the Dimethindene-N-oxide group to the vehicle and Dimethindene groups. Significant inhibition would confirm in vivo activity.

-

Pharmacokinetics (PK): Analyze the plasma samples using LC-MS/MS to quantify the concentrations of both Dimethindene-N-oxide and Dimethindene. The appearance of Dimethindene in the plasma of animals given only Dimethindene-N-oxide would provide strong evidence for in vivo reduction (Hypothesis C).

-

Conclusion

The mechanism of action of Dimethindene is well-defined as a potent, selective H1 receptor inverse agonist with secondary anticholinergic properties.[1][3][4] It effectively mitigates allergic symptoms by blocking the histamine-induced inflammatory signaling cascade.[12]

The role of its metabolite, Dimethindene-N-oxide, remains an open and critical question. While it is confirmed as a product of Dimethindene metabolism, its contribution to the overall pharmacological profile is unknown.[6] It may be an inactive byproduct, an active antagonist in its own right, or a prodrug that is metabolically reduced to the parent compound. The experimental framework outlined in this guide—encompassing receptor binding, in vitro functional assays, and in vivo PK/PD studies—provides a clear and robust pathway for researchers to elucidate the true mechanism of action of Dimethindene-N-oxide. This knowledge is essential for a complete understanding of Dimethindene's disposition in the body and for the continued development of safe and effective antihistamine therapies.

References

-

Patsnap Synapse. (2024). What is the mechanism of Dimetindene Maleate? Retrieved from Patsnap Synapse.[1]

-

Patsnap Synapse. (2024). What is Dimetindene Maleate used for? Retrieved from Patsnap Synapse.[7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21855, (+-)-Dimethindene. Retrieved from PubChem.[4]

-

Koppel, C., Wagemann, A., & Tenczer, J. (1995). Metabolism of dimetindene in rats. Arzneimittelforschung, 45(6), 661-666.[5]

-

Matsubara, M., Tamura, T., Ohmori, K., & Hasegawa, K. (2005). Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades. Biochemical Pharmacology, 69(3), 433-449.[12]

-

Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.[16]

-

Wang, X., et al. (2023). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Molecules, 28(15), 5789.[8]

-

Leuenberger, U., Gikalov, I., & Wagner, H. P. (1990). Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man. Arzneimittelforschung, 40(5), 567-570.[19]

-

Camps, P., et al. (1990). Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers. Arzneimittelforschung, 40(12), 1346-1348.[20]

-

Szinai, I., et al. (1994). Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects. Journal of Chromatography B: Biomedical Sciences and Applications, 655(1), 59-67.[6]

-

Church, M. K., & Church, D. S. (2011). Pharmacology of antihistamines. Indian Journal of Dermatology, 56(2), 219-224.[10]

-

Akdis, C. A., & Simons, F. E. R. (2006). Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases. Allergy, 61(1), 5-13.[13]

-

Wikipedia contributors. (n.d.). H1 antagonist. In Wikipedia.[9]

-

Yoshikawa, T., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Biological and Pharmaceutical Bulletin, 42(4), 651-656.[21]

-

1mg. (2024). Dimethindene: View Uses, Side Effects and Medicines. Retrieved from 1mg.com.[14]

-

DrugBank. (n.d.). Dimetindene Maleate. Retrieved from go.drugbank.com.[2]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from Creative Biolabs.[22]

-

ResearchGate. (n.d.). Binding affinities of DCZ, clozapine and CNO to DREADDs and native muscarinic receptors. [Scientific diagram]. Retrieved from ResearchGate.[23]

-

Wikipedia contributors. (n.d.). Dimetindene. In Wikipedia.[3]

-

ResearchGate. (2020). ANTIHISTAMINIC ACTIVITY MODELS. [PDF]. Retrieved from ResearchGate.[17]

-

Siraganian, R. P., & Brodsky, M. J. (1976). Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. The Journal of Allergy and Clinical Immunology, 57(6), 525-540.[24]

-

Human Metabolome Database. (2022). Showing metabocard for Dimethindene (HMDB0015691). Retrieved from HMDB.[11]

-

ResearchGate. (n.d.). EFFICACY AND SAFETY OF DIMETHINDENE MALEATE IN CLINICAL PRACTICE. [Request PDF]. Retrieved from ResearchGate.[25]

-

Rehn, D., et al. (1990). Time course of the effect of intravenous dimetindene maleate. European Journal of Clinical Pharmacology, 39(2), 137-141.[18]

-

Horak, F., et al. (1998). Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis. Arzneimittelforschung, 48(11), 1092-1096.[26]

-